molecular formula C10H11BrO2 B13878961 2-[2-(Bromomethyl)phenyl]-1,3-dioxolane CAS No. 103411-97-8

2-[2-(Bromomethyl)phenyl]-1,3-dioxolane

Cat. No.: B13878961
CAS No.: 103411-97-8
M. Wt: 243.10 g/mol
InChI Key: ZRIMWIDRXCAOMK-UHFFFAOYSA-N
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Description

2-[2-(Bromomethyl)phenyl]-1,3-dioxolane is a brominated cyclic acetal characterized by a 1,3-dioxolane ring fused to a benzene moiety with a bromomethyl (-CH2Br) substituent at the ortho position. This compound serves as a versatile intermediate in organic synthesis, particularly in radical reactions, cross-coupling chemistry, and the preparation of bioactive molecules. Its reactivity is attributed to the labile C-Br bond and the electron-donating dioxolane ring, which stabilizes adjacent radicals or carbocations during transformations .

Synthesis:
A representative synthesis involves the reaction of 2-hydroxybenzaldehyde derivatives with ethylene glycol under acidic conditions to form the dioxolane ring, followed by bromination at the methyl position. For example, describes a high-yield (98%) acetalization using K2CO3 and iodomethane in DMF, highlighting its synthetic accessibility .

Properties

CAS No.

103411-97-8

Molecular Formula

C10H11BrO2

Molecular Weight

243.10 g/mol

IUPAC Name

2-[2-(bromomethyl)phenyl]-1,3-dioxolane

InChI

InChI=1S/C10H11BrO2/c11-7-8-3-1-2-4-9(8)10-12-5-6-13-10/h1-4,10H,5-7H2

InChI Key

ZRIMWIDRXCAOMK-UHFFFAOYSA-N

Canonical SMILES

C1COC(O1)C2=CC=CC=C2CBr

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(Bromomethyl)phenyl]-1,3-dioxolane typically involves the bromination of a precursor compound. One common method involves the reaction of 2-(bromomethyl)phenylboronic acid with pinacol ester under specific conditions . The reaction is carried out in an organic solvent, and the temperature and time are carefully controlled to optimize yield and purity.

Industrial Production Methods

Industrial production of 2-[2-(Bromomethyl)phenyl]-1,3-dioxolane may involve large-scale bromination reactions using automated reactors. The process parameters, such as temperature, pressure, and reactant concentrations, are optimized to ensure consistent product quality and high efficiency. Safety measures are also implemented to handle the reactive bromine compounds used in the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-[2-(Bromomethyl)phenyl]-1,3-dioxolane undergoes various chemical reactions, including:

    Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction Reactions: Reduction of the bromomethyl group can lead to the formation of different derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like sodium azide, potassium thiocyanate, and primary amines. These reactions are typically carried out in polar solvents at moderate temperatures.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in aprotic solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives, while oxidation reactions can produce aldehydes or carboxylic acids.

Scientific Research Applications

2-[2-(Bromomethyl)phenyl]-1,3-dioxolane has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it valuable in the development of new synthetic methodologies.

    Biology: The compound can be used to modify biomolecules, such as proteins or nucleic acids, for studying their functions and interactions.

    Medicine: Potential applications include the development of new pharmaceuticals or drug delivery systems. Its ability to undergo various chemical transformations makes it a versatile building block.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism by which 2-[2-(Bromomethyl)phenyl]-1,3-dioxolane exerts its effects depends on the specific reaction or application. In substitution reactions, the bromomethyl group acts as a leaving group, allowing nucleophiles to attack the electrophilic carbon. In oxidation and reduction reactions, the compound undergoes changes in its oxidation state, leading to the formation of new functional groups.

Comparison with Similar Compounds

Reactivity and Stability Insights:

  • C-H Bond Dissociation Energy (BDE): The dioxolane ring’s 2-H BDE (90.0 kcal/mol) is lower than that of THP (92.1 kcal/mol) or 1,4-dioxane (93.2 kcal/mol), making it a superior hydrogen donor in radical reactions .
  • Steric and Electronic Effects : Methyl or bulky substituents (e.g., in 2-(3-bromophenyl)-2-methyl-1,3-dioxolane) reduce reactivity by hindering electrophilic attack, while electron-withdrawing groups (e.g., dual Br in 2-(4-bromophenyl) analog) enhance electrophilicity .

Biological Activity

2-[2-(Bromomethyl)phenyl]-1,3-dioxolane is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 2-[2-(Bromomethyl)phenyl]-1,3-dioxolane is C10H11BrO2C_{10}H_{11}BrO_2. The compound features a dioxolane ring, which contributes to its chemical reactivity and biological properties. The bromomethyl group is expected to enhance its interaction with biological targets.

Biological Activity Overview

Research indicates that compounds with similar dioxolane structures often exhibit a range of biological activities, including:

  • Antimicrobial Activity : Many dioxolane derivatives have shown promising antimicrobial properties against various pathogens.
  • Anticancer Potential : Some studies suggest that these compounds may induce apoptosis in cancer cells.
  • Neuroprotective Effects : Certain derivatives have been explored for their potential in treating neurodegenerative diseases.

The biological activity of 2-[2-(Bromomethyl)phenyl]-1,3-dioxolane is hypothesized to arise from its ability to interact with specific enzymes or receptors. For instance, the bromomethyl group may facilitate binding to active sites on proteins, altering their function.

Case Studies and Research Findings

Several studies have investigated the biological effects of related compounds, providing insights into the potential activity of 2-[2-(Bromomethyl)phenyl]-1,3-dioxolane:

  • Antimicrobial Studies : A study demonstrated that dioxolane derivatives exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. For example, compounds with halogen substitutions showed enhanced efficacy compared to their non-halogenated counterparts .
  • Cytotoxicity Assays : In vitro assays indicated that certain dioxolane derivatives could induce cytotoxic effects in various cancer cell lines. The presence of electron-withdrawing groups was found to be crucial for enhancing cytotoxicity .
  • Neuroprotective Studies : Research on related compounds has shown potential neuroprotective effects, particularly through inhibition of phosphodiesterase enzymes. This suggests that 2-[2-(Bromomethyl)phenyl]-1,3-dioxolane may also possess similar protective effects against neurotoxicity .

Comparative Analysis

To better understand the biological activity of 2-[2-(Bromomethyl)phenyl]-1,3-dioxolane, a comparison with structurally similar compounds is useful:

Compound NameStructural FeaturesBiological Activity
DifenoconazoleDioxole structure; used as a fungicideBroad-spectrum antifungal activity
ChlorothalonilHalogenated aromatic compoundLow toxicity to mammals; fungicidal properties
Triazole DerivativesContains a triazole ringPotent antifungal properties

The unique combination of bromomethyl and dioxolane structures in 2-[2-(Bromomethyl)phenyl]-1,3-dioxolane may enhance its biological activity compared to these similar compounds.

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